- Preparation of optically active phosphinesSynthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranesPhosphine oxides and lithium aluminum hydride-sodium borohydride-cerium(III) chloride: synthesis and reactions of phosphine-boranes, Japan, 1990, 112(13), 5244-52
Cas no 97858-62-3 ((S,S)-Dipamp)
(S,S)-Dipamp is a chiral bisphosphine ligand widely utilized in asymmetric hydrogenation reactions. Its rigid backbone and well-defined stereochemistry enable high enantioselectivity in the synthesis of optically active compounds, particularly in pharmaceutical intermediates. The ligand forms stable complexes with transition metals like rhodium and ruthenium, enhancing catalytic efficiency and reproducibility. (S,S)-Dipamp is valued for its consistent performance in producing enantiomerically pure products with minimal side reactions. Its robustness under various reaction conditions makes it a preferred choice for industrial and academic applications requiring precise stereochemical control. The ligand’s reliability and broad substrate compatibility underscore its importance in asymmetric catalysis.
(S,S)-Dipamp structure
Product Name:(S,S)-Dipamp
CAS No:97858-62-3
MF:C28H28O2P2
MW:458.468249320984
MDL:MFCD05863547
CID:91149
PubChem ID:24869914
Update Time:2025-05-28
(S,S)-Dipamp Chemical and Physical Properties
Names and Identifiers
-
- (S,S)-DIPAMP
- (S,S)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane
- (S,S)-(+)-1,2-Bis[(2-methoxyphenyl)-(phenyl)phosphino]ethane
- (S,S)-Ethylenebis[(2-methoxyphenyl)phenylphosphine]
- (1S,2S)-(+)-Bis[(2-methoxyphenyl)phenylphosphino]ethane
- (S,S)-1,2-Bis[(2-methoxyphenyl)(phenylphosphino)]ethane
- (S,S)-1,2-Ethanediylbis[(2-methoxyphenyl)phenylphosphine]
- 1,2-Bis((S)-(2-methoxyphenyl)(phenyl)phosphino)ethane
- HS6F5EW3U6
- Dipamp, (S,S)-
- Phosphine, 1,1'-(1,2-ethanediyl)bis(1-(2-methoxyphenyl)-1-phenyl-, (1S,1'S)-
- OR310819
- AK117711
- AB1011200
- ST24036672
- Ethylenebis[(S)-(o-anisyl)(phenyl)phosphine]
- Q411299
- (S,S)-(+)-1,2-Bis[2-metho
- (1S,1′S)-1,1′-(1,2-Ethanediyl)bis[1-(2-methoxyphenyl)-1-phenylphosphine] (ACI)
- Phosphine, 1,2-ethanediylbis[(2-methoxyphenyl)phenyl-, (1S,1′S)- (9CI)
- Phosphine, 1,2-ethanediylbis[(2-methoxyphenyl)phenyl-, [S-(R*,R*)]- (ZCI)
- (S,S)-(+)-1,2-Bis[2-methoxyphenyl)(phenyl)phosphino]ethane
- (S,S)-DIPAMP, >=95%
- (S,S)-DIPAMP, 95%
- CS-W013836
- MFCD05863547
- (R,R)-DIPAMP (S,S)-FORM [MI]
- SCHEMBL259791
- T71507
- (S)-(2-methoxyphenyl)({2-[(S)-(2-methoxyphenyl)(phenyl)phosphanyl]ethyl})phenylphosphane
- (+)-DIPAMP
- AKOS008901422
- GS-0007
- (S)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane
- DTXSID101027541
- 97858-62-3
- UNII-HS6F5EW3U6
- (S,S)-Dipamp
-
- MDL: MFCD05863547
- Inchi: 1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32+
- InChI Key: QKZWXPLBVCKXNQ-MEKGRNQZSA-N
- SMILES: [P@@](C1C=CC=CC=1)(C1C=CC=CC=1OC)CC[P@@](C1C=CC=CC=1)C1C=CC=CC=1OC
Computed Properties
- Exact Mass: 458.15645413g/mol
- Monoisotopic Mass: 458.15645413g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 32
- Rotatable Bond Count: 9
- Complexity: 472
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5
- Surface Charge: 0
- XLogP3: 5.8
Experimental Properties
- Color/Form: White powder
- Melting Point: 101-105 °C (lit.)
- Boiling Point: 580.2±45.0 °C at 760 mmHg
- Flash Point: 383.0±29.0 °C
- Refractive Index: 85 ° (C=1, CHCl3)
- PSA: 45.64000
- LogP: 5.26940
- Specific Rotation: 82 º (c=1 in chloroform)
- Optical Activity: [α]22/D +82, c = 1 in chloroform
- Solubility: Insoluble in water
- Vapor Pressure: No data available
(S,S)-Dipamp Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S26;S36/37
-
Hazardous Material Identification:
- Storage Condition:Store at 4°C,-4At ℃Store…Better
(S,S)-Dipamp Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 697753-100MG |
(<I>S,S</I>)-DIPAMP |
97858-62-3 | 100mg |
¥1301.09 | 2023-11-28 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 697753-500MG |
(<I>S,S</I>)-DIPAMP |
97858-62-3 | 500mg |
¥3587.76 | 2023-11-28 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-0482-250mg |
(S,S)-Dipamp |
97858-62-3 | 98%(+)-DIPAMP | 250mg |
2180CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-0482-1g |
(S,S)-Dipamp |
97858-62-3 | 98%(+)-DIPAMP | 1g |
6540CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-IM519-250mg |
(S,S)-Dipamp |
97858-62-3 | 97% | 250mg |
¥1205.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-IM519-100mg |
(S,S)-Dipamp |
97858-62-3 | 97% | 100mg |
¥527.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S818240-250mg |
(S,S)-DIPAMP |
97858-62-3 | 97% | 250mg |
¥1,428.00 | 2022-08-31 | |
| TRC | D486765-100mg |
(S,S)-DIPAMP |
97858-62-3 | 100mg |
$155.00 | 2023-05-18 | ||
| TRC | D486765-250mg |
(S,S)-DIPAMP |
97858-62-3 | 250mg |
$333.00 | 2023-05-18 | ||
| TRC | D486765-500mg |
(S,S)-DIPAMP |
97858-62-3 | 500mg |
$626.00 | 2023-05-18 |
(S,S)-Dipamp Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Diethylamine
1.1 Reagents: Diethylamine
1.1 Reagents: Diethylamine
1.1 Reagents: Diethylamine
1.1 Reagents: Diethylamine
Reference
Production Method 2
Reaction Conditions
1.1 Solvents: Benzene
2.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran
3.1 Reagents: Diethylamine
1.1 Solvents: Benzene
2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran
2.2 Reagents: Cupric chloride
3.1 Reagents: Diethylamine
2.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran
3.1 Reagents: Diethylamine
1.1 Solvents: Benzene
2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran
2.2 Reagents: Cupric chloride
3.1 Reagents: Diethylamine
Reference
- Preparation of optically active phosphinesSynthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranes, Japan, 1990, 112(13), 5244-52
Production Method 3
Reaction Conditions
1.1 Reagents: Triethylamine , Trichlorosilane
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran
2.2 Reagents: Cupric chloride
3.1 Reagents: Diethylamine
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran
2.2 Reagents: Cupric chloride
3.1 Reagents: Diethylamine
Reference
- Synthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranes, Journal of the American Chemical Society, 1990, 112(13), 5244-52
Production Method 4
Reaction Conditions
1.1 Reagents: Tetramethylammonium chloride , Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ; 20 min, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
Reference
- Enantioselective Synthesis of Homochiral Au13 Nanoclusters and Their Chiroptical Activities, Inorganic Chemistry, 2019, 58(6), 3670-3675
Production Method 5
Reaction Conditions
1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol , Dichloromethane ; rt; 12 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C
2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C
2.2 Solvents: Water
1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux
2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux
2.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C
2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C
2.2 Solvents: Water
1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux
2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux
2.2 Reagents: Sodium hydroxide Solvents: Water
Reference
- Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethaneMethod for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane, China, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ; 10 h, 50 °C; 50 °C → 0 °C
1.2 0 °C
1.3 Reagents: Water
2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol , Dichloromethane ; rt; 12 h, 40 °C
2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C
3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C
3.2 Solvents: Water
1.2 0 °C
1.3 Reagents: Water
2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol , Dichloromethane ; rt; 12 h, 40 °C
2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C
3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C
3.2 Solvents: Water
Reference
- Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethane, China, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Butyllithium Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ; -20 °C; -20 °C → rt
2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux
3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux
3.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux
3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux
3.2 Reagents: Sodium hydroxide Solvents: Water
Reference
- Method for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane, China, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane , Sodium sulfate Catalysts: Titanium isopropoxide Solvents: Toluene ; 24 h, 60 °C
Reference
- Unraveling the Catalytic Cycle of Tertiary Phosphine Oxides Reduction with Hydrosiloxane and Ti(OiPr)4 through EPR and 29Si NMR Spectroscopy, ACS Catalysis, 2013, 3(7), 1431-1438
Production Method 9
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 12 h, 20 °C
1.2 Catalysts: Nickel bromide , 2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane ; 10 h, rt → 70 °C
1.3 Reagents: Water
1.2 Catalysts: Nickel bromide , 2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane ; 10 h, rt → 70 °C
1.3 Reagents: Water
Reference
- Method of synthesizing chiral 1,2-bis[(2-methoxyphenyl)phenyl-phosphino]ethane, China, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: Methyldiethoxysilane Catalysts: Bis(p-nitrophenyl) phosphate Solvents: Toluene ; 8 - 48 h, 110 °C; 110 °C → 0 °C
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; 3 h, rt
1.1 Reagents: Tributylamine , Triethylamine Solvents: Acetonitrile ; 70 °C
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; 3 h, rt
1.1 Reagents: Tributylamine , Triethylamine Solvents: Acetonitrile ; 70 °C
Reference
- Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to PhosphinesTributylamine, Journal of the American Chemical Society, 2012, 134(44), 18325-18329
Production Method 11
Reaction Conditions
1.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran
2.1 Reagents: Diethylamine
2.1 Reagents: Diethylamine
Reference
- Preparation of optically active phosphines, Japan, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Cupric chloride
2.1 Reagents: Diethylamine
1.1 -
2.1 Reagents: Diethylamine
1.2 Reagents: Cupric chloride
2.1 Reagents: Diethylamine
1.1 -
2.1 Reagents: Diethylamine
Reference
- Synthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranesPhosphine oxides and lithium aluminum hydride-sodium borohydride-cerium(III) chloride: synthesis and reactions of phosphine-boranes, Journal of the American Chemical Society, 1990, 112(13), 5244-52
Production Method 13
Reaction Conditions
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Pyridine
1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Solvents: Benzene
3.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran
4.1 Reagents: Diethylamine
1.2 Reagents: Pyridine
1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Solvents: Benzene
3.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran
4.1 Reagents: Diethylamine
Reference
- Preparation of optically active phosphines, Japan, , ,
Production Method 14
Reaction Conditions
1.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C
1.2 Solvents: Water
1.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Solvents: Water
1.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
- Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethaneMethod for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane, China, , ,
Production Method 15
Reaction Conditions
Reference
- Comparative HPLC Enantioseparation of Thirty-Six Aromatic Compounds on Four Columns of the Lux Series: Impact of Substituents, Shapes and Electronic Properties, Chirality, 2013, 25(11), 709-718
(S,S)-Dipamp Raw materials
- L(-)-Menthol
- Boron,trihydro[(2-methoxyphenyl)methylphenylphosphine-kP]-, [T-4-(S)]-
- 1,2-Dibromoethane
- Phosphine oxide, (2-methoxyphenyl)methylphenyl-, (1S)-
- (R,R)-Dipamp
- (r)-(-)-o-anisylmethylphenylphosphine borane
- 1,2-ethandiylbis[(o-anisylphenyl)phenyl]phosphine oxide
- Methyllithium (1.6M in Diethyl Ether)
- 1,2-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE
-
- 2-Bromoanisole
- 2-Methoxyphenylmagnesium Bromide Solution (1.0 M in THF)
- Phosphine oxide, (2-methoxyphenyl)methylphenyl-
- Phosphinic chloride, (2-methoxyphenyl)phenyl-
- Ethylenebis(diphenylphosphine)
(S,S)-Dipamp Preparation Products
(S,S)-Dipamp Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:97858-62-3)(S,S)-双[(2-甲氧基苯基)苯基磷]乙烷
Order Number:LE1775767
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:37
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
(CAS:97858-62-3)(S,S)-Dipamp
Order Number:A858607
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:13
Price ($):175.0/523.0
Email:sales@amadischem.com
(S,S)-Dipamp Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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